molecular formula C35H60N14O9 B12542185 L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide CAS No. 863033-53-8

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide

Katalognummer: B12542185
CAS-Nummer: 863033-53-8
Molekulargewicht: 820.9 g/mol
InChI-Schlüssel: ZKPUJCBPMQBYDP-AUCLZKBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence, which gives it unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as targeting specific molecular pathways in diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide can be compared with other similar peptide compounds, such as:

    L-Alanine, L-valyl-L-threonyl-L-arginyl: Another peptide with a different sequence and properties.

    L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine: A related compound with a similar structure but different amino acid composition.

The uniqueness of this compound lies in its specific sequence and the presence of multiple diaminomethylidene groups, which may confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

863033-53-8

Molekularformel

C35H60N14O9

Molekulargewicht

820.9 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide

InChI

InChI=1S/C35H60N14O9/c1-17(2)26(37)32(57)49-27(18(3)50)33(58)47-22(7-5-15-44-35(41)42)29(54)46-23(12-13-25(36)52)31(56)45-21(6-4-14-43-34(39)40)30(55)48-24(28(38)53)16-19-8-10-20(51)11-9-19/h8-11,17-18,21-24,26-27,50-51H,4-7,12-16,37H2,1-3H3,(H2,36,52)(H2,38,53)(H,45,56)(H,46,54)(H,47,58)(H,48,55)(H,49,57)(H4,39,40,43)(H4,41,42,44)/t18-,21+,22+,23+,24+,26+,27+/m1/s1

InChI-Schlüssel

ZKPUJCBPMQBYDP-AUCLZKBNSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.